molecular formula C9H7ClN2O B1588994 4-Chloro-6-methoxyquinazoline CAS No. 50424-28-7

4-Chloro-6-methoxyquinazoline

Cat. No. B1588994
CAS RN: 50424-28-7
M. Wt: 194.62 g/mol
InChI Key: MREJJMASIQVOTH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O . It is used in research and development .


Synthesis Analysis

The synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was reported in a study . The compound was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps including substitution, nitration, reduction, cyclization, and chlorination. The structure was confirmed by 1H NMR and MS spectrum. The total yield of the five steps was 29.2% .


Molecular Structure Analysis

The molecular weight of 4-Chloro-6-methoxyquinazoline is 194.618 Da . The SMILES string representation is O=C(OCC)C1=NC2=CC=C(OC)C=C2C(Cl)=N1 .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxyquinazoline has a density of 1.3±0.1 g/cm3 and a boiling point of 323.0±22.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : 4-Chloro-6-methoxyquinazoline and its derivatives have been synthesized through various chemical processes, including substitution, nitration, reduction, cyclization, and chlorination. These syntheses often yield compounds with potential biological activities, demonstrating the chemical versatility of 4-Chloro-6-methoxyquinazoline (Wang et al., 2015).

  • Crystal Structure and Biological Activity : Some derivatives of 4-Chloro-6-methoxyquinazoline have been studied for their crystal structure and biological activity. These studies have shown that such compounds can act as effective inhibitors on specific cancer cell lines, indicating their potential therapeutic applications (Cai et al., 2019).

Anticancer Applications

  • Anticancer Agent : Certain derivatives of 4-Chloro-6-methoxyquinazoline have been identified as potent apoptosis inducers and efficacious anticancer agents. These compounds demonstrate excellent blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

  • Tubulin-Polymerization Inhibitors : Some quinazoline derivatives, including those with a 6-methoxy group, have been explored as novel tubulin-polymerization inhibitors targeting the colchicine site. These compounds show significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, suggesting their potential in cancer therapy (Wang et al., 2014).

Chemical Sensing and Analytical Applications

  • Chemosensor for Cadmium : A derivative of 4-Chloro-6-methoxyquinazoline has been characterized as a selective chemosensor for cadmium ions. This application is particularly useful in environmental monitoring, such as detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Miscellaneous Applications

  • PET Imaging Agents for Tumor Detection : Certain fluorine-labeled 4-aminoquinazoline derivatives, including those with a 6-methoxy group, have been synthesized and evaluated for their potential as PET imaging agents in tumor detection. These studies provide insights into the development of new diagnostic tools for cancer (Chen et al., 2012).

  • Antimicrobial Agent : Novel 4-chloro-8-methoxyquinoline-2(1H)-one compounds have been synthesized and demonstrated to possess good to moderate antimicrobial activity against various bacterial and fungal strains. This highlights their potential use as antimicrobial agents (Murugavel et al., 2017).

properties

IUPAC Name

4-chloro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREJJMASIQVOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457932
Record name 4-chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxyquinazoline

CAS RN

50424-28-7
Record name 4-chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 0.852 mmoles of 6-methoxy-3H-quinazolin-4-one in 0.4M soln of DCE, add 1.022 mmoles of PCl5. Microwave at 150° C. for 4000 secs. Work-up: The reaction mixture was diluted with CH2Cl2 and washed with water and brine. The organic layer was separated dried over MgSO4, filtered and excess solvent was removed on rotavap to yield the title compound in 75% yield. The compound was used for the next step without further purification. LC-MS: m/z=195 (M++1)
Quantity
0.852 mmol
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reactant
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1.022 mmol
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0 (± 1) mol
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Yield
75%

Synthesis routes and methods II

Procedure details

A pressure resistant bottle was charged with 6-methoxyquinazolin-4(3H)-one (1.0 g, 5.68 mmol) and POCl3(17.5 ml, 187.3 mmol). The resulting mixture was heated at 105° C. for 18 hours. The reaction mixture was cooled to RT and poured onto ice slurry while stirring heavily. The solution was quickly neutralized with 6N NaOH, and product extracted with DCM. The organic layer was collected, dried over sodium sulfate and concentrated to afford 4-chloro-6-methoxyquinazoline as tan solid. MS: [M+H]=194.9; Calc'd for C9H7ClN2O: 194.6.
Quantity
1 g
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17.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
GP Zhikhareva, EV Pronina, EA Golovanova… - Pharmaceutical …, 1976 - Springer
… The quinazolone II was converted into the corresponding 2-methyl-4-chloro-6-methoxyquinazoline (III) by treatment with phosphoryl chloride in the presence of dimethylaniline, as in the …
Number of citations: 1 link.springer.com
ME Smith, E Elisberg, ML Sherrill - Journal of the American …, 1946 - ACS Publications
… 4-Chloro-6-methoxyquinazoline (VII).—The methoxyquinazolone (8.8 g., 0.05mole) was … The 4-chloro-6-methoxyquinazoline (VII) recrystallized from ligroin (bp 72-75) formed pale …
Number of citations: 20 pubs.acs.org
M Wang, P Wang, Y OuYang, L Wang… - … on Applied Science …, 2015 - atlantis-press.com
… (Benzyloxy)-4-chloro-6-methoxyquinazoline (1) was synthesized from methyl 4-hydroxy-3-methoxybenzoate (2) through five steps including substitution, nitration, reduction, cyclization …
Number of citations: 0 www.atlantis-press.com
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
… (5) 7-Benzyloxy-4-chloro-6-methoxyquinazoline (9) was obtained by the same procedure as that of 16b (step 5) from 7 in 92% yield. (6) 4-(7-Benzyloxy-6-methoxy-4-quinazolinyl)-1-…
Number of citations: 61 pubs.acs.org
YS Tsizin, NB Karpova, OV Efimova - Chemistry of Heterocyclic …, 1971 - Springer
… 2-Phenyl-4-chloro-6-methoxyquinazoline (IV). A mixture of 2.0 g (8 mmole) of In, 3.0 g (14 mmole) of phosphorus pentachloride, and 12 ml of phosphorus oxychloride was refluxed for …
Number of citations: 1 link.springer.com
M Gao, CM Lola, M Wang, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2011 - Elsevier
… as well as their corresponding N-des-methylated precursors 5b and 5a were synthesized following the published synthetic protocols.3, 8, 9 7-Benzyloxy-4-chloro-6-methoxyquinazoline (…
Number of citations: 31 www.sciencedirect.com
S Giorgi-Renault, J RENAULT, M BARON… - Chemical and …, 1988 - jstage.jst.go.jp
With the aim of obtaining new antitumor drugs more active than previously described 5, 8-quinazolinediones, a series of dimers of 5, 8-quinazolinediones linked in the 4-position by a …
Number of citations: 17 www.jstage.jst.go.jp
L Xiong, H He, M Fan, L Hu, F Wang… - Journal of Enzyme …, 2022 - Taylor & Francis
… Taking commercially available 7-(benzyloxy)-4-chloro-6-methoxyquinazoline and 2-fluoro-4-nitrophenol as starting materials, quinazoline derivate 11 was acquired by nucleophilic …
Number of citations: 1 www.tandfonline.com
LF Hennequin, ESE Stokes, AP Thomas… - Journal of medicinal …, 2002 - ACS Publications
… The 7-benzyloxy-4-chloro-6-methoxyquinazoline (32) 18 was reacted with anilines under acid catalysis in a protic solvent in the case of anilines with high or moderate nucleophilic …
Number of citations: 403 pubs.acs.org
S Giorgi-Renault, J Renault… - Journal of medicinal …, 1991 - ACS Publications
… Eleven millimoles of amino derívate 18a,fj,k or amino ester monohydrohalide 18c-e was added under N2 to a solution of 10 mmol of 5-(benzyloxy)-4-chloro-6-methoxyquinazoline (17)5 …
Number of citations: 26 pubs.acs.org

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